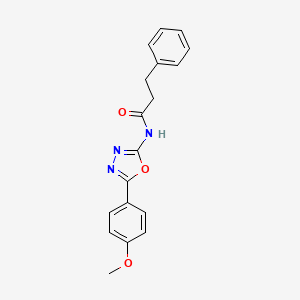

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

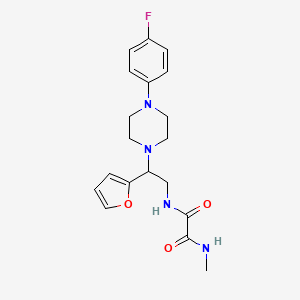

“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazole ring, and a phenylpropanamide moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The methoxyphenyl and phenylpropanamide groups could potentially participate in pi-stacking interactions, and the oxadiazole ring could contribute to the compound’s rigidity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The oxadiazole ring is typically resistant to hydrolysis and reduction, making it a stable component of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the methoxyphenyl and phenylpropanamide groups could impact the compound’s solubility and stability .Wissenschaftliche Forschungsanwendungen

- The synthesized compound has been studied for its anticancer properties. In vitro screening using the NCI DTP protocol revealed promising results . Further investigations into its mechanism of action and potential as an anticancer drug are warranted.

- The compound follows a pharmacophore hybridization approach, which is crucial in modern medicinal chemistry for designing high-affinity ligands targeting anticancer receptors. By combining 1,3,4-thiadiazole and dichloroacetic acid moieties, researchers aim to create novel small molecules with improved efficacy and reduced multidrug resistance .

- The hybridization concept allows researchers to overcome multidrug resistance, a common challenge in cancer treatment. By incorporating the compound’s scaffold, scientists can explore new strategies to combat drug-resistant cancer cells .

- The synthetic strategy used to obtain this compound emphasizes cost-effectiveness. Efficient and inexpensive synthetic schemes are essential for drug development. Researchers seek fast and easy methods to produce high-yield, pure hybrid molecules .

- Substituted pyrazoline scaffolds play a pivotal role in modern anticancer drug design. These small molecules are essential components of many anticancer agents. Researchers continue to explore their potential as lead compounds for novel therapies .

- The presence of the 1,3,4-thiadiazole moiety contributes to the compound’s bioactivity. Researchers investigate its interactions with cellular targets and evaluate its potential as a therapeutic agent .

Anticancer Activity

Hybrid Molecule Design

Drug Resistance Overcoming

Cost-Effective Synthesis

Substituted Pyrazoline Scaffold

1,3,4-Thiadiazole Moiety

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDSVXKRAHYORJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol](/img/structure/B2769014.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2769015.png)

![2-chloro-N-[2-[3-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2769016.png)

![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)

![3-Bromo-9,9'-spirobi[fluorene]](/img/structure/B2769024.png)

![N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2769030.png)

![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)

![2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769034.png)